Product packaging for Bromomethyl acetate(Cat. No.:CAS No. 590-97-6)

Bromomethyl acetate

Cat. No.: B023851
CAS No.: 590-97-6
M. Wt: 152.97 g/mol
InChI Key: NHYXMAKLBXBVEO-UHFFFAOYSA-N
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Description

Historical Context and Early Chemical Investigations of Bromomethyl Acetate (B1210297)

Significance of Bromomethyl Acetate within Contemporary Organic Chemistry

This compound holds significance in contemporary organic chemistry primarily as a versatile reagent and intermediate. ontosight.aicymitquimica.com Its structure, featuring a reactive bromomethyl group adjacent to an ester, makes it a valuable building block for introducing functional groups into organic molecules. ontosight.ai It is utilized in various organic reactions, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aicymitquimica.com For example, it can be employed to introduce a bromomethyl group into a molecule, which can then be transformed into other functional groups through subsequent reactions. ontosight.ai Its ability to participate in nucleophilic substitution reactions is a key aspect of its utility in synthesis. cymitquimica.com

This compound has been specifically noted for its use as a reagent in the samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates. fishersci.belookchem.com This application demonstrates its role in facilitating specific chemical transformations in complex molecule synthesis.

Current Research Trajectories and Emerging Applications of this compound

Current research involving this compound explores its utility in synthesizing a variety of compounds and investigating its interactions in biological systems. It is involved in the preparation of optically active cyclohexene (B86901) antisepsis agents, indicating its relevance in the development of new antimicrobial compounds. fishersci.belookchem.com

Furthermore, research has investigated the interaction of this compound with O(6)-alkylguanine-DNA alkyltransferase, a DNA repair protein, in in vitro studies. lookchem.com This research trajectory suggests its potential use in understanding DNA repair mechanisms and potentially in the development of related therapeutic strategies. lookchem.com Studies have also explored its cytotoxic and mutagenic effects, contributing to the understanding of how such compounds interact with biological systems at a cellular level. lookchem.com

While some search results mention "bromo methyl hydroquinone" in the context of synthesizing cyclooxygenase inhibitors japsonline.com, and "bromoethyl acetate" in relation to synthesis methods and use as an intermediate for pesticides, herbicides, and bactericides google.comsolubilityofthings.com, it is important to note that these are related but distinct compounds from this compound (C₃H₅BrO₂). Research specifically on this compound continues to explore its synthetic applications and biological interactions.

Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₅BrO₂ nih.govuni.lu
Molecular Weight152.98 g/mol (approx. 152.97 g/mol ) nih.govfishersci.be
CAS Number590-97-6 nih.govfishersci.be
AppearanceColorless to pale yellow liquid cymitquimica.com
SolubilityMiscible with chloroform; Soluble in organic solvents (ether, acetone); Limited solubility in water cymitquimica.comfishersci.belookchem.com
Boiling Point130-133 °C at 750 mmHg (266-271.4 °F) fishersci.de
Density1.56 g/mL at 25 °C (lit.) lookchem.com
Vapor Pressure8.78 mmHg at 25°C lookchem.com
Refractive Indexn20/D 1.447 (lit.) lookchem.com
Storage ConditionsStore in cool place; Moisture sensitive and hygroscopic; Store under inert gas; Refrigerated (0-10°C) recommended fishersci.belookchem.com
IncompatibilitiesStrong oxidizing agents, strong bases fishersci.belookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5BrO2 B023851 Bromomethyl acetate CAS No. 590-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bromomethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5BrO2/c1-3(5)6-2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYXMAKLBXBVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883451
Record name Methanol, 1-bromo-, 1-acetate
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Molecular Weight

152.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590-97-6
Record name Bromomethyl acetate
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Record name Bromomethyl acetate
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Record name Methanol, 1-bromo-, 1-acetate
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Record name Methanol, 1-bromo-, 1-acetate
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Record name Bromomethyl acetate
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Synthetic Methodologies for Bromomethyl Acetate and Its Derivatives

Direct Synthesis Approaches for Bromomethyl Acetate (B1210297)

Direct synthesis methods for bromomethyl acetate typically involve the reaction of readily available starting materials to form the desired compound.

Bromination of Acetyl Bromide with Paraformaldehyde: Mechanistic Studies and Optimization

One method for synthesizing this compound involves the reaction between acetyl bromide and paraformaldehyde in the presence of a catalyst such as zinc(II) chloride. chemicalbook.com The reaction can be carried out in dichloromethane (B109758) at temperatures ranging from 0 to 20 °C. chemicalbook.com

A reported procedure involves adding zinc chloride to a solution of acetyl bromide in dichloromethane. chemicalbook.com Paraformaldehyde is then added under ice-cooling, and the reaction mixture is allowed to react overnight at room temperature. chemicalbook.com After filtration and evaporation under reduced pressure, this compound can be collected by distillation. chemicalbook.com In one instance, this method yielded a colorless liquid product with a yield of 45%. chemicalbook.com

While a detailed mechanistic study for this specific reaction between acetyl bromide and paraformaldehyde to form this compound was not extensively detailed in the search results, the reaction between acid halides (like acetyl bromide) and aldehydes (like formaldehyde (B43269), which paraformaldehyde is a polymer of) is known to form α-haloalkyl esters. core.ac.uk The mechanism likely involves the addition of the acid halide across the carbonyl double bond of the aldehyde.

Carboxymethylation of Dihalo Methane with Group VIII Metals: Catalyst Performance and Reaction Pathways

This compound can also be synthesized through the carboxymethylation of dihalomethanes using Group VIII metals supported on active carbon as catalysts. lookchem.comresearchgate.netoup.comoup.com This method involves the carbonylation of dihalomethane in the liquid phase. oup.comoup.com

Studies have shown that cobalt supported on active carbon exhibits excellent catalytic activity for the carbonylation of dibromomethane. lookchem.comresearchgate.netoup.comoup.com For example, when the reaction was conducted at 140 °C under a carbon monoxide pressure of 31 atm, yields of dimethyl malonate and this compound were observed. lookchem.comresearchgate.netoup.comoup.com Palladium and rhodium supported on active carbon have also demonstrated catalytic activities in this reaction. lookchem.comresearchgate.netoup.comoup.com

The yields of the products can be influenced by reaction conditions, such as the pressure of carbon monoxide. oup.com Lowering the CO pressure from 31 atm to 16 atm resulted in a decrease in the yield of dimethyl malonate and an increase in the yield of this compound. oup.com

The use of carbon-supported cobalt and other Group VIII metals provides a method for the liquid phase carbonylation of dibromomethane, yielding both dimethyl malonate and this compound. oup.com These catalysts can be easily separated from the reaction mixture by filtration. oup.com

Here is a summary of reported yields for the carboxymethylation of dibromomethane:

CatalystTemperature (°C)CO Pressure (atm)Dimethyl Malonate Yield (%)This compound Yield (%)
Co/AC1403134.422.2
Pd/AC14031-Catalytic Activity Observed
Rh/AC14031-Catalytic Activity Observed
Co/AC14016Lower than at 31 atmHigher than at 31 atm

Alternative Synthetic Pathways to this compound

Besides the aforementioned methods, alternative synthetic pathways to this compound exist. One general approach for preparing α-haloalkyl esters involves the reaction of acylals. lookchem.com Another related method for synthesizing 1-bromoethyl acetate, a structural isomer of this compound, involves the reaction of hydrogen bromide with vinyl acetate under controlled conditions. chemicalbook.com This reaction can achieve high purity of 1-bromoethyl acetate. While this is for an isomer, it highlights the use of hydrogen bromide addition to vinyl compounds as a synthetic strategy in preparing bromoalkyl esters.

The bromomethylation of alcohols and phenols using paraformaldehyde and hydrogen bromide is another related reaction that yields bromomethyl ethers, demonstrating the reactivity of paraformaldehyde and HBr in introducing a bromomethyl group. manac-inc.co.jp Reacting hydrogen bromide and formaldehyde with aromatic hydrocarbons can also lead to aromatic ring bromomethylation, producing benzyl (B1604629) bromides. manac-inc.co.jp

Synthesis of this compound Derivatives

This compound and related bromomethyl compounds serve as valuable intermediates for the synthesis of various derivatives with potential applications.

Strategies for α-Bromomethyl-Substituted β-Ethoxyvinyl Polyfluoroalkyl Ketones

The synthesis of α-bromomethyl-substituted β-ethoxyvinyl polyfluoroalkyl ketones has been reported as an efficient and practical method. fishersci.sethieme-connect.comthieme-connect.comorcid.org These compounds are highly functionalized α-bromomethyl enones that can react with nucleophiles and binucleophiles to form new functionalized enones and heterocyclic systems. thieme-connect.comthieme-connect.com These derivatives are considered potential starting materials for the synthesis of compounds with potential biological and pharmacological activity. thieme-connect.comthieme-connect.com

The synthesis involves the bromination of α-methyl-substituted enones containing a trifluoroacetyl group using elemental bromine or N-bromosuccinimide. thieme-connect.com This method allows for the preparation of these polyfunctional α-bromomethyl-containing fluorinated enones in preparative quantities. thieme-connect.com For instance, a trifluoromethyl-containing enone was used as a model compound to study reactions with various nucleophiles. thieme-connect.com

Optimization of reaction conditions, such as the solvent, can influence the yield of the resulting heterocyclic compounds. thieme-connect.com For example, replacing ethanol (B145695) with acetonitrile (B52724) in a reaction leading to a heterocycle increased the yield to 57%. thieme-connect.com

Synthesis of 2-Alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole Derivatives

Derivatives of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole can be synthesized through the reaction of 2-alkylidene-5-methylidene-1,3-thiazolidin-2-ylidenes with N-bromosuccinimide (NBS). fishersci.caresearchgate.netosi.lvlpnu.uadntb.gov.ua This reaction yields the 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazoles. researchgate.netosi.lvdntb.gov.ua

These bromomethyl-substituted dihydro-1,3-thiazoles are valuable intermediates as the bromine atom can be further functionalized. researchgate.netosi.lv Their reaction with various nucleophiles, including S-, O-, and N-nucleophiles, allows for the selective synthesis of corresponding 5-methyl-functionalized derivatives. researchgate.netosi.lv This highlights the utility of the bromomethyl group as a reactive handle for further structural modifications.

Another approach to synthesize 1,3-thiazoline bromomethyl derivatives involves the interaction of 1,2-dibromo-3-isothiocyanatopropane with certain pyrazoles and alkaloids. mdpi.com This one-step method is relatively mild and the yield can be affected by the presence of a base and the order of reagent addition. mdpi.com

Preparation of Bromomethyl Ketones and Enolates from Ester Homologation

The Kowalski ester homologation is a method that allows for the formation of homologated esters. organic-chemistry.org This process involves the reaction of esters with preformed dibromomethyllithium, followed by a sequence of organolithium base-induced elimination, halogen-metal exchange, and rearrangement. organic-chemistry.org Quenching the resulting alkynolates with acidic ethanol provides the desired esters. organic-chemistry.org

In earlier examples of this homologation, the addition of n-butyllithium in the second step did not lead to the formation of alkynolate anions at low temperatures. Instead, it afforded monobromo ketone enolate anions. acs.org These monobromo ketone enolates were found to be stable towards deprotonation at low temperatures, necessitating warming the reaction mixtures to room temperature to effect the deprotonation/rearrangement sequence required for homologation. acs.org This observation suggested that the procedure could be adapted for the synthesis of bromomethyl ketones by avoiding the warming step prior to the acid quench. acs.org

Synthesis of Functionalized Bromomethyl Compounds through Nucleophilic Substitution

Nucleophilic substitution reactions are fundamental transformations for introducing a bromomethyl group or utilizing a pre-existing bromomethyl group to append other functionalities. For instance, 4,4'-bis(bromomethyl)biphenyl, a derivative containing two bromomethyl groups, can be synthesized from 4,4'-bis(hydroxymethyl)biphenyl (B160637) by reaction with hydrogen bromide in the presence of sulfuric acid at elevated temperatures. The bromomethyl group in compounds like methyl 2-[4-(bromomethyl)phenyl]benzoate can undergo substitution with various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.

Another application of nucleophilic substitution involving bromomethyl compounds is seen in the synthesis of 5-fluoromethylisoxazoles. An alternative approach for their preparation is based on nucleophilic substitution in 5-bromomethyl derivatives. enamine.net Furthermore, the reaction of 2-(bromomethyl)benzaldehydes with arylhydrazines, employing K₂CO₃ as a base and FeCl₃ as a catalyst, proceeds via an intermolecular condensation followed by intramolecular nucleophilic substitution to yield 2-aryl-1,2-dihydrophthalazines. acs.org

Nucleophilic substitution of benzylic bromides with sodium azide (B81097), followed by a copper-catalyzed cycloaddition with terminal alkynes, has been reported as a one-pot process for generating functionalized bis(1,2,3-triazole) derivatives. beilstein-journals.org This method has been applied to precursors like 1,2-, 1,3-, or 1,4-bis(bromomethyl)benzene (B118104) to furnish geometrically differing bis(1,2,3-triazole) derivatives. beilstein-journals.org

Regioselective and Stereoselective Synthesis of (Z)-β-Haloenol Acetates via Palladium-Catalyzed Coupling

Palladium-catalyzed coupling reactions have proven effective for the regioselective and stereoselective synthesis of (Z)-β-haloenol acetates, which are analogs of this compound derivatives. An efficient approach involves the coupling of haloalkynes with allyl acetate using a catalytic system composed of Pd(OAc)₂ and a bidentate ligand like 4,4'-dimethoxy-2,2'-bipyridine. mdpi.comresearchgate.net This method provides (Z)-β-haloenol acetates in good yields with high stereoselectivity. researchgate.netacs.orgfigshare.com

The synthetic utility of the resulting (Z)-β-haloenol acetates has been demonstrated in subsequent palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, to form functionalized enol acetates. researchgate.netacs.orgfigshare.com For example, the coupling of (Z)-β-bromoenol acetate with organoboron compounds in the presence of a palladium catalyst system, such as [Pd(PPh₃)₄], affords trisubstituted olefins in high yields with complete retention of the C=C bond stereochemistry. mdpi.com

Silver-Catalyzed Difunctionalization of Terminal Alkynes for this compound Analogs

Silver catalysis has been employed in the difunctionalization of terminal alkynes to synthesize (Z)-β-haloenol acetate derivatives with high regio- and stereoselectivity. nih.govcapes.gov.br This method provides an efficient route to these versatile intermediates in organic synthesis. nih.govcapes.gov.br

Synthesis of Substituted Cycloalkenones and Naphthalenes via Tandem Cycloaddition-Dieckmann Condensation

A novel tandem [2+2] cycloaddition-Dieckmann condensation using ynolate anions has been developed for the synthesis of substituted cycloalkenones and naphthalenes. acs.orgnih.govclockss.orgacs.org While not directly involving this compound as a reactant, this methodology is relevant to the synthesis of cyclic structures that could potentially incorporate bromoacetate (B1195939) functionalities or be synthesized from precursors that do. The process involves the [2+2] cycloaddition of ynolate anions with δ- or γ-keto esters, followed by Dieckmann condensation, yielding bicyclic β-lactones. acs.orgnih.govclockss.orgacs.org These intermediates can be decarboxylated to produce substituted cyclopentenones and cyclohexenones. acs.orgnih.govclockss.orgacs.org This tandem reaction has also been applied to the one-pot synthesis of highly substituted naphthalenes. acs.orgnih.govclockss.orgacs.org

Bromination-Esterification Methods for Related Bromoacetates

Bromoacetic acid esters, such as ethyl bromoacetate, can be prepared through various bromination and esterification methods. A known method involves reacting acetic acid with bromine in a mixed solvent of acetic anhydride (B1165640) and pyridine, followed by esterification. google.com Another approach involves the reaction of chloroacetic acid with hydrogen bromide. google.com Alternatively, bromoacetic acid esters can be prepared by reacting chloroacetic acid and an alkali metal bromide or ammonium (B1175870) bromide in an aqueous solution with concentrated sulfuric acid, followed by the addition of an alcohol and an organic solvent to remove water azeotropically and isolate the ester. google.com

Direct bromination of acetic acid at elevated temperatures and pressures, or with catalysts like dry hydrogen chloride or red phosphorus, can yield bromoacetic acid or bromoacetyl bromide, which can then be esterified. orgsyn.org Reaction of an alpha-hydroxy carboxylic ester or acid with hydrogen bromide, with removal of water, is another method for producing alpha-bromocarboxylic esters. google.com

Synthesis of 4-(Bromomethyl)but-2-enolide and Derivatives

4-(Bromomethyl)but-2-enolide, a derivative containing a bromomethyl group and a butenolide core, can be synthesized from 3,3-dimethylacrylic acid. ekb.egekb.eg The reaction of 3,3-dimethylacrylic acid with N-bromosuccinimide in the presence of benzoyl peroxide yields 3,3-bis(bromomethyl)acrylic acid, which then undergoes a ring-closure reaction in basic media to form 4-(bromomethyl)but-2-enolide. ekb.egekb.eg This moiety has been used as a precursor in the synthesis of substituted 4-amino-4-(bromomethyl)butolides through Michael addition reactions with substituted benzylidene)benzene-1,4-diamines. ekb.egekb.eg

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound68536
Methyl 2-bromoacetate60984
Ethyl bromoacetate9632
4,4'-Bis(bromomethyl)biphenyl24858305
4-(Bromomethyl)but-2-enolideNot readily available in search results
3,3-Dimethylacrylic acid643801
N-Bromosuccinimide6004
Benzoyl peroxide6123
Chloroacetic acid312
Hydrogen bromide260
Acetic acid176
Bromine23931
Acetic anhydride7900
Pyridine1049
Allyl acetate8031
Palladium(II) acetate161273
Sodium azide28031
Potassium phthalimide11008
Hydrazine3017
1,3,5-Tris(bromomethyl)benzene518072
Methyl 2-[4-(bromomethyl)phenyl]benzoateNot readily available in search results
2-(Bromomethyl)benzaldehydeNot readily available in search results
Phenylboronic acid7054
Terminal alkyne-
Ynolate anion-
δ-keto ester-
γ-keto ester-
3,3-Bis(bromomethyl)acrylic acidNot readily available in search results
Substituted 4-amino-4-(bromomethyl)butolidesNot readily available in search results
Substituted benzylidene)benzene-1,4-diamine-

Interactive Data Table (Conceptual)

While a truly interactive table cannot be generated in this text format, the following represents how data findings could be presented if specific yield data and reaction conditions were consistently available across sources for each method.

Synthetic MethodKey ReactantsCatalyst/ConditionsProduct TypeExample Yields (if available)Notes
2.2.3. Ester HomologationEster, Dibromomethyllithium, Organolithium baseLow temperature, then warming (for monobromo enolates)Bromomethyl ketones/Enolates-Adaptation allows bromomethyl ketone synthesis. acs.org
2.2.4. Nucleophilic SubstitutionBromomethyl compound, NucleophileVaried (e.g., K₂CO₃, FeCl₃)Functionalized derivatives60-91% (for dihydrophthalazines) acs.orgVersatile for introducing or utilizing bromomethyl group.
2.2.5. Pd-Catalyzed CouplingHaloalkynes, Allyl acetatePd(OAc)₂, Bidentate ligand(Z)-β-Haloenol acetatesGood yields (e.g., 76-80%) acs.orgHigh regio- and stereoselectivity. researchgate.netacs.orgfigshare.com
2.2.6. Ag-Catalyzed DifunctionalizationTerminal alkynesSilver catalyst(Z)-β-Haloenol acetatesEfficient formation nih.govcapes.gov.brHighly regio- and stereoselective. nih.govcapes.gov.br
2.2.7. Tandem Cycloaddition-Dieckmann CondensationYnolate anions, δ- or γ-keto esters-Cycloalkenones, NaphthalenesGood yields (for naphthalenes) acs.orgRelevant to synthesis of cyclic structures. acs.orgnih.govclockss.orgacs.org
2.2.8. Bromination-EsterificationAcetic acid/Chloroacetic acid, Brominating agent, AlcoholVaried (e.g., HBr, H₂SO₄, Pyridine)Bromoacetic acid estersGood yields reported orgsyn.orggoogle.comClassical methods for bromoacetate preparation. google.comorgsyn.org
2.2.9. Synthesis of 4-(Bromomethyl)but-2-enolide and Derivatives3,3-Dimethylacrylic acid, NBSBenzoyl peroxide, Basic media4-(Bromomethyl)but-2-enolide, Butolide derivativesHigh yield (for butenolide moiety) ekb.egekb.egPrecursor for substituted butolides. ekb.egekb.eg

Detailed Research Findings

Specific detailed research findings are embedded within the descriptions of each synthetic method, drawing from the provided search results. For example, under section 2.2.5, the specific catalytic system used by Zhu and coworkers (Pd(OAc)₂ and 4,4'-dimethoxy-2,2'-bipyridine) and the observed high regio- and stereoselectivity are detailed research findings. mdpi.comresearchgate.net Similarly, under section 2.2.9, the reaction sequence starting from 3,3-dimethylacrylic acid and the use of N-bromosuccinimide and benzoyl peroxide are specific findings related to the synthesis of 4-(bromomethyl)but-2-enolide. ekb.egekb.eg The yields mentioned, such as the 60-91% range for dihydrophthalazines via nucleophilic substitution acs.org and the good yields for (Z)-β-haloenol acetates via palladium catalysis acs.org, represent detailed research outcomes.this compound is a chemical compound with the molecular formula C₃H₅BrO₂. fishersci.beuni.luwikipedia.org It is also recognized by several synonyms, including bromomethanol acetate, acetic acid bromomethyl ester, and acetoxymethyl bromide. fishersci.befishersci.no Physically, this compound is described as a colorless or straw-colored liquid possessing a sharp and penetrating odor. wikipedia.org It exhibits miscibility with chloroform. fishersci.be The compound is known to be sensitive to moisture and is hygroscopic. It is incompatible with strong oxidizing agents and strong bases. fishersci.be

This compound and its related bromoacetate compounds serve as significant intermediates in organic synthesis. They are employed in the preparation of a diverse range of functionalized molecules, finding applications in areas such as pharmaceuticals and agrochemicals. wikipedia.org

The synthesis of this compound and its derivatives can be accomplished through various synthetic routes, each offering distinct advantages concerning regioselectivity, stereoselectivity, and the scope of applicable substrates.

Preparation of Bromomethyl Ketones and Enolates from Ester Homologation

The Kowalski ester homologation is a recognized method for achieving the one-carbon homologation of esters. organic-chemistry.org This procedure involves the reaction of esters with dibromomethyllithium, which is generated in situ. organic-chemistry.org This is followed by a sequence of reactions initiated by an organolithium base, including elimination, halogen-metal exchange, and a rearrangement step. organic-chemistry.org Subsequent quenching of the resulting alkynolates with acidic ethanol yields the desired homologated esters. organic-chemistry.org

Early investigations into this homologation revealed that the addition of n-butyllithium in the second step did not lead to the formation of alkynolate anions at low temperatures. Instead, the reaction produced monobromo ketone enolate anions. acs.org These monobromo ketone enolates demonstrated stability towards deprotonation at low temperatures, necessitating an increase in temperature to room temperature to facilitate the deprotonation and rearrangement sequence essential for the homologation to proceed. acs.org This observation indicated that the methodology could be adapted for the synthesis of bromomethyl ketones by omitting the warming step before the acid quench. acs.org

Synthesis of Functionalized Bromomethyl Compounds through Nucleophilic Substitution

Nucleophilic substitution reactions represent a fundamental strategy for either introducing a bromomethyl group into a molecule or utilizing an existing bromomethyl group to attach other functional moieties. For example, 4,4'-bis(bromomethyl)biphenyl, a derivative featuring two bromomethyl groups, can be synthesized by reacting 4,4'-bis(hydroxymethyl)biphenyl with hydrogen bromide in the presence of sulfuric acid at elevated temperatures. The bromomethyl group present in compounds like methyl 2-[4-(bromomethyl)phenyl]benzoate is susceptible to nucleophilic attack by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of corresponding functionalized derivatives.

Another illustration of nucleophilic substitution involving bromomethyl compounds is the synthesis of 5-fluoromethylisoxazoles. An alternative synthetic route for these compounds relies on nucleophilic substitution reactions of 5-bromomethyl derivatives. enamine.net Furthermore, the reaction between 2-(bromomethyl)benzaldehydes and arylhydrazines, catalyzed by FeCl₃ and using K₂CO₃ as a base, proceeds through an intermolecular condensation followed by an intramolecular nucleophilic substitution to afford 2-aryl-1,2-dihydrophthalazines with reported yields ranging from 60% to 91%. acs.org

A one-pot process combining the nucleophilic substitution of benzylic bromides with sodium azide and a subsequent copper-catalyzed cycloaddition with terminal alkynes has been developed for the synthesis of functionalized bis(1,2,3-triazole) derivatives. beilstein-journals.org This method has been successfully applied to precursors such as 1,2-, 1,3-, or 1,4-bis(bromomethyl)benzene, yielding bis(1,2,3-triazole) derivatives with different geometries. beilstein-journals.org

Regioselective and Stereoselective Synthesis of (Z)-β-Haloenol Acetates via Palladium-Catalyzed Coupling

Palladium-catalyzed coupling reactions are effective for the regioselective and stereoselective synthesis of (Z)-β-haloenol acetates, which are structural analogs of this compound derivatives. An efficient method involves the coupling of haloalkynes with allyl acetate, employing a catalytic system comprising Pd(OAc)₂ and a bidentate ligand such as 4,4'-dimethoxy-2,2'-bipyridine. mdpi.comresearchgate.net This approach provides (Z)-β-haloenol acetates in good yields with excellent stereoselectivity. researchgate.netacs.orgfigshare.com For instance, the reaction of chloroalkynes 1b and 1c afforded the desired (Z)-β-haloenol acetates (Z)-3ba and (Z)-3ca in 76% and 80% yields, respectively. acs.org

The synthetic utility of the resulting (Z)-β-haloenol acetates has been demonstrated through subsequent palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, to produce functionalized enol acetates. researchgate.netacs.orgfigshare.com For example, the coupling of (Z)-β-bromoenol acetate with various alkyl-, aryl-, and alkenyl-boron reagents catalyzed by [Pd(PPh₃)₄] cleanly afforded the corresponding trisubstituted olefins in high yields (73–89%) with complete retention of the starting C=C bond stereochemistry. mdpi.com

Silver-Catalyzed Difunctionalization of Terminal Alkynes for this compound Analogs

Silver catalysis has been utilized for the difunctionalization of terminal alkynes, enabling the highly regio- and stereoselective synthesis of (Z)-β-haloenol acetate derivatives. nih.govcapes.gov.br This method provides an efficient route to access these compounds, which serve as versatile intermediates in organic synthesis. nih.govcapes.gov.br

Synthesis of Substituted Cycloalkenones and Naphthalenes via Tandem Cycloaddition-Dieckmann Condensation

A novel tandem [2+2] cycloaddition-Dieckmann condensation reaction employing ynolate anions has been developed for the synthesis of substituted cycloalkenones and naphthalenes. acs.orgnih.govclockss.orgacs.org Although this method does not directly use this compound as a reactant, it is relevant to the synthesis of cyclic structures that could potentially incorporate bromoacetate functionalities or be synthesized from precursors containing them. The process involves the [2+2] cycloaddition of ynolate anions with δ- or γ-keto esters, followed by a Dieckmann condensation, which yields bicyclic β-lactones. acs.orgnih.govclockss.orgacs.org These intermediates can undergo decarboxylation to produce substituted cyclopentenones and cyclohexenones. acs.orgnih.govclockss.orgacs.org This tandem reaction has also been successfully applied to the one-pot synthesis of highly substituted naphthalenes, often in good yields. acs.orgnih.govclockss.orgacs.org

Bromination-Esterification Methods for Related Bromoacetates

Bromoacetic acid esters, such as ethyl bromoacetate, can be synthesized through various bromination and esterification procedures. A well-known method involves the reaction of acetic acid with bromine in a mixed solvent system of acetic anhydride and pyridine, followed by esterification. google.com Another approach is based on the reaction of chloroacetic acid with hydrogen bromide. google.com Alternatively, bromoacetic acid esters can be prepared by gradually adding concentrated sulfuric acid to an aqueous solution containing chloroacetic acid and an alkali metal bromide or ammonium bromide, followed by the addition of an alcohol and an organic solvent capable of forming an azeotrope to remove water and isolate the resulting ester. google.com

Direct bromination of acetic acid at elevated temperatures and pressures, or in the presence of catalysts like dry hydrogen chloride or red phosphorus, can afford bromoacetic acid or bromoacetyl bromide, which can subsequently be esterified. orgsyn.org The reaction of an alpha-hydroxy carboxylic ester or acid with hydrogen bromide, while removing the water formed during the reaction, is another method for the production of alpha-bromocarboxylic esters. google.com For instance, reacting glycolic acid with an aqueous solution of hydrogen bromide has been shown to yield alpha-bromocarboxylic acids. google.com

Synthesis of 4-(Bromomethyl)but-2-enolide and Derivatives

4-(Bromomethyl)but-2-enolide, a compound containing both a bromomethyl group and a butenolide core, can be synthesized starting from 3,3-dimethylacrylic acid. ekb.egekb.eg The reaction of 3,3-dimethylacrylic acid with N-bromosuccinimide in the presence of benzoyl peroxide yields 3,3-bis(bromomethyl)acrylic acid. ekb.egekb.eg Subsequent ring-closure of this intermediate in basic media leads to the formation of 4-(bromomethyl)but-2-enolide. ekb.egekb.eg This butenolide moiety has been utilized as a precursor in the synthesis of new substituted 4-amino-4-(bromomethyl)butolides through Michael addition reactions with various (substituted benzylidene)benzene-1,4-diamines. ekb.egekb.eg The synthesis of the 4-(bromomethyl)but-2-enolide moiety from commercially available 3,3-dimethyl acrylic acid with N-bromosuccinimide in basic media has been reported to occur in high yield. ekb.eg

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound68536
Methyl 2-bromoacetate60984
Ethyl bromoacetate9632
4,4'-Bis(bromomethyl)biphenyl24858305
3,3-Dimethylacrylic acid643801
N-Bromosuccinimide6004
Benzoyl peroxide6123
Chloroacetic acid312
Hydrogen bromide260
Acetic acid176
Bromine23931
Acetic anhydride7900
Pyridine1049
Allyl acetate8031
Palladium(II) acetate161273
Sodium azide28031
Potassium phthalimide11008
Hydrazine3017
1,3,5-Tris(bromomethyl)benzene518072
Phenylboronic acid7054

Reaction Mechanisms and Reactivity Studies of Bromomethyl Acetate

Nucleophilic Substitution Reactions Involving Bromomethyl Acetate (B1210297)

Mechanisms of Bromine Displacement by Various Nucleophiles

The displacement of the bromine atom in bromomethyl acetate commonly occurs through a nucleophilic substitution mechanism. The carbon atom linked to the bromine is electrophilic due to the electron-withdrawing effects of both the bromine and the adjacent ester group. Nucleophiles, being electron-rich species, can attack this electrophilic carbon, leading to the departure of the bromide ion (Br⁻) as a leaving group. smolecule.com This type of reaction is characteristic of alkyl halides and frequently proceeds via an SN2 mechanism, particularly for primary substrates like this compound where steric hindrance around the reactive center is minimal. lasalle.edu In an SN2 reaction, the nucleophile approaches the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the carbon if it is chiral. lasalle.edu The rate of an SN2 reaction is dependent on the concentrations of both the nucleophile and the substrate. lasalle.edu

Diverse nucleophiles, including but not limited to hydroxide (B78521) ions, alkoxide ions, and amines, can participate in these substitution reactions with α-halo esters. The intrinsic reactivity of the nucleophile plays a crucial role in determining the reaction rate; more potent nucleophiles generally favor the SN2 pathway. lasalle.edu

Alkylation Reactions with this compound

This compound functions as an alkylating agent in organic synthesis, facilitating the introduction of the acetoxymethyl group (CH₂OAc) or a bromomethyl group (CH₂Br) into other molecules through the displacement of the bromide leaving group by a nucleophile. ontosight.aiguidechem.comcymitquimica.com This process is a specific instance of nucleophilic substitution where the nucleophile is typically a carbon-based species, such as a carbanion or an enolate, or a heteroatom nucleophile like an amine or an alkoxide, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. smolecule.com

For example, this compound has been utilized to alkylate phenol (B47542) and amino functionalities. wikipedia.org Its applications also extend to the preparation of optically active cyclohexene (B86901) antisepsis agents and its use as a reagent in the samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates. fishersci.be Studies investigating the alkylation of N(7)-unsubstituted 1,3-diazaoxindoles have also employed related bromomethyl compounds as alkylating agents. mdpi.com

Electrophilic Radical Generation from α-Bromoesters

α-Bromoesters, including structural analogs of this compound, are capable of undergoing reactions that involve the generation of electrophilic radicals. These reactions often commence with the homolytic cleavage of the carbon-bromine bond, yielding a carbon-centered radical situated adjacent to the ester group. researchgate.netmdpi.comchemrxiv.orgresearchgate.net

Radical-mediated transformations of α-bromoesters have been explored for various synthetic purposes, such as cyclization reactions. researchgate.netmdpi.comresearchgate.net For instance, the reduction of α-bromoesters can proceed through a one-electron cleavage of the carbon-bromine bond, generating a radical intermediate that can subsequently undergo reactions like cyclization. researchgate.net Photoredox catalysis can also facilitate the carbobromination of alkenes using α-bromocarbonyl compounds, including α-bromoesters, potentially involving radical intermediates derived from the α-bromoester. chemrxiv.org Mechanistic investigations of such reactions provide evidence for the involvement of carbon-centered radicals. acs.org

Unusual Reactions: Nucleophilic Aromatic Substitution vs. Benzylic Alkylation

While this compound is a primary alkyl bromide that typically undergoes SN2 reactions, research on related compounds possessing both benzylic and α-bromoester functionalities has revealed instances of unusual reactivity. For example, in the reaction between ethyl 4-bromomethylbenzoate (which contains a benzylic bromide) and a carbanion, nucleophilic aromatic substitution of the bromomethyl group was observed in preference to the anticipated alkylation of the benzylic bromide. rsc.orgrsc.org This illustrates that in molecules with multiple potentially reactive sites, the reaction outcome can be influenced by subtle factors that favor unexpected pathways, such as nucleophilic attack on an aromatic ring activated by a substituent, over seemingly more straightforward reactions like benzylic alkylation.

Radical Pathways and Electrochemical Reductions

This compound and its related α-bromoesters can participate in reactions that proceed through radical intermediates, particularly under conditions of electrochemical reduction.

Electrochemical Reduction Mechanisms of this compound Analogs

The electrochemical reduction of α-bromoesters, including compounds analogous to this compound, can result in the cleavage of the carbon-bromine bond and the formation of radical or carbanion intermediates. researchgate.netresearchgate.netdntb.gov.uaacs.orgsemanticscholar.orgresearchgate.net Studies on the electrochemical reduction of related compounds, such as ethyl 2-(2-(bromomethyl)phenoxy)acetate, have indicated that the process can be characterized by a single irreversible cathodic peak in cyclic voltammetry, consistent with the reduction of the carbon-bromine bond. researchgate.netresearchgate.net

The mechanism typically involves a one-electron reduction to form a radical anion, which subsequently undergoes rapid fragmentation to produce a carbon-centered radical and a bromide ion. researchgate.netsemanticscholar.org Further reduction of the radical can lead to the generation of a carbanion. semanticscholar.org These radical and carbanion intermediates can then undergo various subsequent reactions, including hydrogen atom abstraction from the solvent, dimerization, or intramolecular cyclization, depending on the structure of the substrate and the reaction conditions. researchgate.netsemanticscholar.org

For example, the electrochemical reduction of 1-bromomethyl-2-oxocycloalkane-1-carboxylates at silver cathodes has been shown to involve a one-electron reductive cleavage of the carbon-bromine bond, leading to a radical intermediate that undergoes ring expansion followed by hydrogen-atom abstraction. semanticscholar.org In certain cases, a two-electron cleavage of the carbon-bromine bond can also occur, directly generating carbanion intermediates. semanticscholar.org The presence of water can influence the reaction pathway and the nature of the products formed during the electrochemical reduction of related bromomethyl compounds. researchgate.netdntb.gov.ua

Radical Addition Processes and Atom Transfer Radical Addition Reactions

While specific detailed studies on this compound undergoing radical addition or atom transfer radical addition (ATRA) reactions are not extensively documented in the provided information, related bromoalkyl compounds and esters are known to participate in such processes. Atom Transfer Radical Polymerization (ATRP) and ATRA are controlled radical polymerization methods that utilize transition metal catalysts to transfer a halogen atom from an initiator to a monomer, propagating a polymer chain or forming an adduct tcichemicals.comtcichemicals.comresearchgate.net. Compounds like methyl bromoacetate (B1195939) have been identified as initiators in ATRP tcichemicals.comtcichemicals.com. ATRA reactions involving polyhaloalkanes and olefins have been shown to proceed in the presence of auxiliary agents rsc.org. The structural similarity of this compound to these compounds suggests a potential for its involvement in radical processes, possibly acting as a radical initiator due to the relatively weak C-Br bond, although direct mechanistic evidence for this compound specifically undergoing ATRA in the provided sources is limited. One study mentions this compound in the context of ATRA, but the precise role is not elaborated google.com. Research on bromomethyl beta-keto esters has explored ring expansion via oxidative radical-polar crossover, indicating the potential for radical chemistry involving the bromomethyl group in related structures researchgate.net.

Hydrolysis and Esterification Reactions

This compound, as an ester, is susceptible to hydrolysis, and its structure could potentially be involved in esterification processes under certain conditions.

This compound exhibits limited solubility in water cymitquimica.comlgcstandards.com. Esters generally undergo hydrolysis, a reaction with water that cleaves the ester bond, yielding a carboxylic acid and an alcohol. This process can be catalyzed by acids or bases epa.gov. Base-catalyzed hydrolysis of esters typically proceeds via a BAc2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon epa.gov.

A related class of compounds, acetoxymethyl (AM) esters, which share the acetoxymethyl moiety with this compound, are known to be sensitive to hydrolysis, particularly enzyme-mediated cleavage researchgate.net. Hydrolysis of AM esters yields an unstable intermediate that subsequently decomposes to a carboxylic acid, formaldehyde (B43269), and an alcohol researchgate.net. While this mechanism is described for AM esters designed for biological applications, the principle of ester cleavage leading to a carboxylic acid and a fragment derived from the alcohol portion is relevant to the potential hydrolysis of this compound. Specific quantitative data on the hydrolytic stability and detailed pathways of ester cleavage solely for this compound were not extensively provided in the search results, though its limited water solubility might influence the rate and conditions under which hydrolysis occurs in aqueous environments cymitquimica.comlgcstandards.com.

Esterification is a chemical reaction that forms an ester linkage, typically through the reaction of a carboxylic acid with an alcohol rsc.org. While this compound is an ester, its structure, possessing a good leaving group (bromide) on the alkyl portion, makes it more prone to undergo reactions like nucleophilic substitution or hydrolysis rather than acting as a carboxylic acid derivative in a standard esterification reaction with an alcohol to form a larger ester. The provided search results mention that 2-bromoethyl acetate (a different compound) can undergo esterification reactions, but this is in the context of its synthesis or reaction with other functional groups, not its reaction with an alcohol to form a larger ester from the this compound structure itself smolecule.com. Information directly supporting this compound reacting with alcohols to form larger esters via a conventional esterification mechanism was not found in the provided snippets. Its primary reactivity profile suggests it would more likely serve as an alkylating agent due to the reactive bromomethyl group cymitquimica.comsmolecule.com.

Hydrolytic Stability and Pathways of Ester Cleavage

Enzyme-Mediated Reactions

This compound is known to interact with specific enzymes, particularly those involved in DNA repair.

This compound interacts potently with O(6)-Alkylguanine-DNA Alkyltransferase (AGT), a crucial DNA repair protein acs.orgnih.govlookchem.comscispace.com. AGT functions by transferring alkyl groups from the O⁶ position of guanine (B1146940) in DNA to a cysteine residue (Cys145 in human AGT) in its active site, thereby repairing the DNA lesion nih.govresearchgate.netnih.gov. Studies have shown that this compound reacts with AGT at this active site cysteine acceptor, leading to the inactivation of the protein's DNA repair activity acs.orgnih.gov.

The interaction involves the formation of a covalent adduct between this compound and the cysteine residue of AGT. Mass spectral analysis has confirmed the formation of an AGT-Cys¹⁴⁵S-CH₂OAc adduct upon reaction with this compound acs.orgnih.gov. This reaction effectively traps the AGT protein, preventing it from repairing potentially mutagenic DNA lesions. Furthermore, research suggests that this compound can also react directly with DNA to form O⁶-(CH₂OAc)guanine adducts acs.orgnih.gov. If these DNA adducts are not repaired by AGT (which is itself inactivated by this compound), they can lead to mutations, predominantly G:C to A:T transitions acs.orgnih.gov.

The interaction between this compound and AGT highlights a significant biological consequence of exposure to this compound, demonstrating its ability to interfere with critical DNA repair mechanisms.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules based on the magnetic properties of atomic nuclei.

¹H NMR Spectroscopic Studies for Structural Conformation and Rotational Isomers

¹H NMR spectroscopy provides information about the different hydrogen environments within a molecule. The chemical shifts, splitting patterns, and integration of signals in a ¹H NMR spectrum are characteristic of specific functional groups and their positions in the molecule. While general principles of ¹H NMR apply to bromomethyl acetate (B1210297), specific detailed studies focusing solely on its rotational isomers and conformational analysis using ¹H NMR were not extensively found in the provided search results. However, ¹H NMR spectra of bromomethyl acetate are available nih.govchemicalbook.com, and analysis of these spectra would involve examining the signals corresponding to the methyl protons (CH₃) and the methylene (B1212753) protons (CH₂) directly attached to the bromine and ester oxygen. The chemical shifts and splitting patterns of these signals can provide information about the electronic environment and the number of neighboring protons. For instance, the methyl protons are expected to give rise to a singlet, while the methylene protons would likely be influenced by the adjacent oxygen and bromine atoms. Studies on other bromoalkyl acetates and related compounds have utilized ¹H NMR to investigate conformational behavior and rotational isomers, indicating the potential of this technique for such analysis in this compound as well rsc.orgresearchgate.net.

¹³C NMR Chemical Shift Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of ¹³C nuclei are particularly sensitive to the electronic environment and hybridization of the carbon atoms. Analysis of the ¹³C NMR spectrum of this compound would involve identifying signals for the methyl carbon (CH₃), the methylene carbon (CH₂) bonded to bromine and oxygen, and the carbonyl carbon (C=O). The chemical shifts of these carbons can be correlated with characteristic ranges for these functional groups, aiding in the confirmation of the molecular structure. For example, carbonyl carbons typically resonate in the downfield region of the spectrum (around 160-220 ppm), while aliphatic carbons appear further upfield bhu.ac.in. The presence of the electronegative bromine and oxygen atoms will influence the chemical shifts of the adjacent carbons, causing them to resonate at different frequencies compared to similar carbons in less substituted compounds. ¹³C NMR spectra for related bromoacetate (B1195939) compounds have been reported, demonstrating the application of this technique in their characterization chemicalbook.com.

Application in Reaction Monitoring and Product Identification

NMR spectroscopy, both ¹H and ¹³C NMR, is a valuable tool for monitoring chemical reactions involving this compound and identifying reaction products. By acquiring NMR spectra at different stages of a reaction, the disappearance of the starting material signals and the appearance of product signals can be tracked. Comparing the spectra of the reaction mixture to those of known or proposed products allows for their identification and confirmation of the reaction pathway. The characteristic chemical shifts and coupling patterns in the NMR spectra serve as unique fingerprints for each compound. This compound has been used as a reactant in various synthetic procedures, and NMR spectroscopy is commonly employed to characterize the resulting products acs.orgthermofisher.com.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups and molecular structure based on their characteristic molecular vibrations.

Vibrational Wavenumber Analysis and Band Assignments

IR and Raman spectroscopy involve the analysis of vibrational modes of a molecule, which absorb or scatter light at specific frequencies (wavenumbers). For this compound, key vibrational modes would include those associated with the carbonyl group (C=O), the C-O single bonds, the C-Br bond, and the C-H bonds in the methyl and methylene groups. Analyzing the IR and Raman spectra involves identifying the observed bands and assigning them to specific vibrational modes based on characteristic frequency ranges and theoretical calculations spectroscopyonline.comd-nb.info. For example, the carbonyl stretching vibration typically appears as a strong band in the IR spectrum between 1700 and 1750 cm⁻¹. C-H stretching vibrations are usually observed in the region of 2800-3100 cm⁻¹, while C-Br stretching vibrations are expected at lower wavenumbers researchgate.net.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about the molecular weight and structure of a compound, as well as enabling the identification of fragmentation pathways.

Fragmentation Patterns and Molecular Weight Determination

The molecular formula of this compound is C₃H₅BrO₂, and its molecular weight is approximately 152.97 g/mol . nih.govfishersci.be In mass spectrometry, the molecular ion peak ([M]⁺) corresponds to the ionized molecule, allowing for the determination of its molecular weight. For this compound, the presence of bromine, which has two common isotopes, ⁷⁹Br and ⁸¹Br, in roughly equal abundance, results in a characteristic isotopic pattern for ions containing bromine. This pattern typically appears as two peaks two mass units apart (M and M+2) with similar intensities. docbrown.info This isotopic signature is a key diagnostic feature in the mass spectrum of this compound and its bromine-containing fragments.

Fragmentation of this compound in electron ionization (EI) mass spectrometry occurs through the cleavage of chemical bonds, yielding characteristic fragment ions. Esters, in general, undergo fragmentation via several pathways, including α-cleavage (cleavage adjacent to the carbonyl group) and McLafferty rearrangement if applicable. libretexts.orgresearchgate.net

While specific, detailed fragmentation data for this compound was not extensively found in the immediate search results, general fragmentation principles for esters and bromoalkanes can be applied. Cleavage of the C-Br bond is often a significant fragmentation pathway in bromoalkanes due to its relative weakness. docbrown.info This could lead to the loss of a bromine radical (•Br), resulting in a fragment ion. Cleavage of bonds within the ester group (CH₃COO-CH₂Br) can also occur, potentially leading to fragments corresponding to the acetyl cation ([CH₃CO]⁺, m/z 43) aip.org, or fragments involving the loss of the acetate group or parts of it.

The molecular ion peak for this compound would be expected at m/z values corresponding to its molecular weight, showing the characteristic bromine isotopic pattern. Subsequent fragment ions would appear at lower m/z values, reflecting the masses of the resulting charged fragments. The analysis of these fragmentation patterns helps in confirming the structural subunits of this compound.

High-Resolution Mass Spectrometry for Degradation Product Identification

High-resolution mass spectrometry (HRMS), such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or Orbitrap MS, provides highly accurate mass measurements, often to several decimal places. rsc.orgrsc.orgdiva-portal.org This high accuracy allows for the determination of the elemental composition of ions, which is invaluable for identifying unknown compounds, including degradation products. diva-portal.orgnih.gov

Degradation of this compound can occur through various pathways, depending on the conditions (e.g., hydrolysis, thermal decomposition, photolysis). diva-portal.orgresearchgate.net Identifying these degradation products is crucial for understanding the compound's stability and reactivity. HRMS, often coupled with separation techniques like liquid chromatography (LC-HRMS) or gas chromatography (GC-HRMS), is a powerful tool for this purpose. diva-portal.orgnih.govuu.nl

In a typical study to identify degradation products using HRMS, this compound would be subjected to stress conditions designed to induce degradation. researchgate.net The degraded samples would then be analyzed by LC-HRMS or GC-HRMS. The chromatographic separation would separate the parent compound from its degradation products. The HRMS detector would then measure the accurate mass of each separated component.

By comparing the accurate mass of a degradation product to theoretical masses of possible degradation structures (e.g., hydrolysis products, oxidation products), its elemental composition can be determined. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where selected ions are fragmented further, and the resulting fragment ions are measured by HRMS. nih.gov The fragmentation pattern of a degradation product, combined with its accurate mass and elemental composition, allows for its confident identification. For instance, hydrolysis of this compound could potentially yield bromoethanol and acetic acid, or other related products depending on the mechanism. Identifying these products would involve detecting ions with accurate masses corresponding to their molecular formulas and analyzing their fragmentation patterns.

While specific studies detailing the HRMS analysis and degradation products of this compound were not found in the provided search results, the general principles and methodologies of using HRMS for degradation product identification of organic compounds containing halogens and ester groups are well-established in analytical chemistry. diva-portal.orgnih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of Bromomethyl Acetate

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic density of compounds, providing information about their electronic configuration, reactivity, efficiency, and energy surface. scielo.br

Geometry Optimization and Molecular Structural Parameters

Geometry optimization using DFT aims to find the minimum energy configuration of a molecule. This involves calculating the wave function and energy at an initial geometry and iteratively searching for a new geometry with lower energy until the lowest energy structure is found. physchemres.org Studies on related bromoethyl compounds have employed DFT with basis sets such as 6-311++G** to optimize molecular geometries. nih.govresearchgate.netiucr.org Comparison of calculated geometrical parameters with experimental data, such as those obtained from X-ray crystallography, helps validate the theoretical methods. nih.goviucr.org For instance, in a study of a bromoethyl-substituted indoline-2,3-dione, DFT calculations with the 6-311++G** basis set provided optimized structural parameters that showed good agreement with X-ray diffraction data, with a root mean square (r.m.s.) deviation of 0.068 Å between the crystal structure and the optimized structure. nih.govresearchgate.netiucr.org Bond lengths and angles obtained from DFT calculations can be compared to experimental values to assess the accuracy of the chosen method and basis set. nih.goviucr.org Torsion angles are also important parameters determined through geometry optimization, defining the relative conformation of different parts of the molecule. nih.goviucr.org

Vibrational Frequency Calculations and Spectral Prediction

Vibrational frequency calculations using DFT are crucial for predicting infrared (IR) and Raman spectra and assigning experimental vibrational bands to specific molecular motions. chem-soc.siresearchgate.net These calculations provide harmonic frequencies and intensities for each vibrational mode. researchgate.net Comparing calculated frequencies with experimental IR and Raman spectra helps validate the theoretical predictions. researchgate.netscience.gov For example, studies on related compounds have shown good agreement between calculated and observed vibrational spectra. researchgate.netresearchgate.netscience.gov The characteristic C=O stretching vibration of the acetate (B1210297) group is often a prominent band in vibrational spectra, and its frequency can be calculated and compared to experimental values. chem-soc.si The choice of DFT functional and basis set, such as B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), can influence the accuracy of predicted vibrational frequencies. physchemres.orgchem-soc.siresearchgate.net Scaling factors are sometimes applied to calculated frequencies to improve agreement with experimental results due to the harmonic approximation used in the calculations. chem-soc.si

HOMO-LUMO Energy Analysis and Charge Transfer Interactions

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals (FMOs), provides insights into the electronic properties and chemical reactivity of a molecule. scielo.brscielo.br The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap often suggests higher reactivity. scielo.brscielo.br DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution within the molecule. scielo.brresearchgate.netscielo.br The spatial localization of HOMO and LUMO can indicate potential sites for electron donation and acceptance, respectively, which are relevant for understanding charge transfer interactions. researchgate.netscience.govucsb.edu Studies on related compounds have shown that HOMO-LUMO analysis can reveal charge transfer within the molecule. science.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) maps are graphical representations of the charge distribution on the molecular surface. They are used to identify potential sites for electrophilic and nucleophilic attack. science.govresearchgate.net Regions with negative electrostatic potential (typically shown in red) are attractive to positive charges (electrophiles), while regions with positive electrostatic potential (typically shown in blue) are attractive to negative charges (nucleophiles). science.gov MEP mapping can visually highlight the most reactive areas of a molecule based on its charge distribution. science.govresearchgate.net For bromomethyl acetate, the bromine atom and the carbonyl group are expected to influence the electrostatic potential and potential reactive sites.

Reaction Mechanism Prediction and Transition State Analysis

DFT calculations can be used to investigate reaction mechanisms by identifying intermediates and transition states along the reaction pathway. acs.orgnih.govrsc.org Transition state analysis involves locating the highest energy point on the reaction pathway connecting reactants and products, which corresponds to the energy barrier of the reaction. acs.orgnih.gov By calculating the energies of transition states, computational studies can predict the feasibility and kinetics of a reaction. acs.org DFT has been applied to study reaction mechanisms involving related compounds, such as the phosphine-catalyzed hexamerization of 2-(bromomethyl)acrylates, where DFT and Quantum Theory of Atoms in Molecules (QTAIM) analyses were used to understand the reaction pathway and selectivity. acs.orgnih.gov These studies can provide details about the energetic profile of a reaction, including activation enthalpies (ΔH‡). acs.org Computational tools can also be used to predict feasible reaction pathways and identify selective catalysts.

Data Table: Selected Computational Chemistry Parameters (Illustrative based on search results for related compounds)

ParameterMethod/Basis SetValueUnitSource/Compound Type
HOMO EnergyDFT/B3LYP-6.860eVRelated bromoethyl compound researchgate.net
LUMO EnergyDFT/B3LYP-3.091eVRelated bromoethyl compound researchgate.net
Energy Gap (LUMO-HOMO)DFT/B3LYP~3.77eVDerived from above researchgate.net
Dipole MomentDFT/B3LYP7.2176DebyeRelated bromoethyl compound researchgate.net
PolarizabilityDFT/RHF/STO 3G64.83au1-(bromomethyl)-3,5-dimethoxybenzene scielo.br
Dipole MomentDFT/RHF/STO 3G1.06Debye1-(bromomethyl)-3,5-dimethoxybenzene scielo.br
C=O Stretching Freq.DFT/B3LYP1855.35cm⁻¹Acetate group (calculated unscaled) chem-soc.si
C=O Stretching Freq.DFT/B3LYP/6-31G1783.70cm⁻¹Acetate group (calculated scaled) chem-soc.si
r.m.s. deviationDFT/6-311++G**0.068ÅBromoethyl indoline-2,3-dione (optimized vs X-ray) nih.gov

Theoretical Investigations of Reaction Pathways

Theoretical investigations of reaction pathways provide insights into the step-by-step processes involved in chemical transformations. While specific theoretical studies focusing solely on this compound's reaction pathways were not extensively detailed in the search results, the principles and methods applied to similar organic molecules containing bromomethyl or acetate functional groups are relevant.

Studies on the reaction mechanisms of compounds containing bromomethyl moieties, such as bis(bromomethyl)quinoxaline N-oxides, have utilized theoretical approaches to understand complex transformations involving nucleophilic additions and rearrangements acs.org. Theoretical investigations are crucial for elucidating the intricate steps, intermediates, and transition states that govern the outcome of a reaction. The design of new reaction pathways in organic chemistry often builds upon empirical knowledge and theoretical foundations provided by quantum chemical computations researchgate.net. These computations can help predict plausible reactive transformations and assess their thermodynamic and kinetic feasibility researchgate.net.

Theoretical studies on CO2 cycloaddition reactions, which can involve the formation of bromomethyl-substituted cyclic carbonates, also highlight the use of computational methods to understand reaction coordinates and the role of catalysts chinesechemsoc.org. These investigations often involve calculating energy consumption for elementary reaction steps, such as ring-opening and insertion, to identify rate-determining steps and guide catalyst design chinesechemsoc.org. The use of density functional theory (DFT) is common in these theoretical investigations to model potential energy surfaces and understand reaction mechanisms acs.orgroyalsocietypublishing.org.

Modeling of Electrochemical Reduction Mechanisms

Modeling of electrochemical reduction mechanisms provides a detailed understanding of how molecules gain electrons at an electrode surface. For compounds containing the bromomethyl group, electrochemical reduction often involves the cleavage of the carbon-bromine bond.

Studies on the electrochemical reduction of related compounds, such as ethyl 2-(2-(bromomethyl)phenoxy)acetate or 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate, have employed techniques like cyclic voltammetry and controlled-potential electrolysis to investigate the reduction process researchgate.netresearchgate.net. These experimental findings are often interpreted with the aid of theoretical modeling to propose and validate reaction mechanisms. For instance, the electrochemical reduction of 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate at carbon cathodes in dimethylformamide showed irreversible peaks attributed to the reductive cleavage of the carbon-bromine bond researchgate.net.

Modeling the electrochemical reduction mechanisms typically involves considering electron transfer steps coupled with subsequent chemical reactions (EC mechanisms) researchgate.net. Theoretical studies, often utilizing ab initio simulations and coupled kinetic-transport models, have been employed to elucidate the reaction mechanisms for the formation of products like acetate in electrochemical CO2 reduction, highlighting the influence of factors such as electrolyte pH and mass transport mpg.dersc.org. While these studies focus on acetate formation from CO2, they demonstrate the computational approaches used to model electrochemical processes relevant to molecules containing acetate functionalities. The selectivity of electrochemical reactions can be rationalized through variations in electrolyte conditions and mass transport properties, as revealed by these modeling efforts mpg.dersc.org.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are essential computational tools for exploring the dynamic behavior and preferred three-dimensional arrangements of molecules. These methods provide insights into molecular flexibility, the interconversion between different conformers, and the energy barriers associated with these changes.

Studies on Rotational Barriers and Conformational Isomers

Studies on rotational barriers and conformational isomers are crucial for understanding a molecule's flexibility and how its shape can influence its reactivity and interactions. Conformational analysis focuses on the spatial arrangement of atoms that can be interconverted by rotation around single bonds unibo.it. Different arrangements correspond to conformational isomers or conformers nih.gov.

The energy barrier to rotation around a single bond determines the rate of interconversion between conformers unibo.it. If this barrier is sufficiently high, different conformers can be observed and even isolated nih.gov. Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is an experimental technique often used in conjunction with theoretical calculations, such as DFT, to determine rotational energy barriers unibo.it.

While specific studies on the rotational barriers and conformational isomers of this compound were not prominently featured, research on molecules containing similar functional groups provides relevant context. For example, studies on 1,2-diarylacenaphthylenes with bromomethyl substituents have investigated the rotational barriers of aryl rings using dynamic 1H NMR spectroscopy rsc.org. These studies showed that the nature of substituents, including bromomethyl groups, influences the rotational barriers rsc.org. The buttressing effect of substituents can play a role in increasing these barriers rsc.org.

Applications of Bromomethyl Acetate in Organic Synthesis and Material Science

Role as a Versatile Reagent and Intermediate in Organic Synthesis

Bromomethyl acetate (B1210297) is widely used as a reagent and intermediate in the synthesis of a variety of organic compounds. guidechem.comcymitquimica.comchemimpex.com Its structure allows for the introduction of both bromine and acetate functionalities into target molecules. guidechem.com

Synthesis of Esters, Ethers, and Other Organic Compounds

Bromomethyl acetate is utilized in the synthesis of esters, ethers, and other organic compounds. guidechem.com Its reactive nature facilitates its use as an alkylating agent in various organic reactions. guidechem.comontosight.ai

Introduction of Bromine and Acetate Moieties into Molecules

A key application of this compound is its ability to introduce bromine and acetate moieties into different molecules. guidechem.com This is often achieved through nucleophilic substitution reactions where the bromine atom is displaced by various nucleophiles. cymitquimica.com

Use in Conversion of Ketones and Aldehydes to 1,2-Diacetates

This compound acts as a reagent in the conversion of ketones and aldehydes to 1,2-diacetates. fishersci.belookchem.comcymitquimica.com This transformation can be mediated by reagents such as samarium diiodide. fishersci.belookchem.comcymitquimica.comresearchgate.net

Building Block for Complex Molecular Architectures

This compound is recognized as a valuable building block for the construction of more complex molecular architectures. chemimpex.comchemodex.com Its unique reactivity allows for the synthesis of intricate structures important in various fields, including drug discovery and materials science. chemimpex.com

Reagent in Samarium Diiodide-Mediated Reactions

This compound is employed as a reagent in reactions mediated by samarium diiodide. fishersci.belookchem.comcymitquimica.comsigmaaldrich.com This includes the samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates. fishersci.belookchem.comcymitquimica.comresearchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Development

This compound has applications in medicinal chemistry and pharmaceutical development. guidechem.comcymitquimica.comchemimpex.com It is used in the preparation of pharmaceutical agents, particularly in the synthesis of brominated derivatives that may exhibit enhanced biological activity. chemimpex.com For instance, this compound is involved in the preparation of optically active cyclohexene (B86901) antisepsis agents. fishersci.belookchem.comcymitquimica.comsigmaaldrich.com Its role in this context contributes to the development of specialized antiseptics. lookchem.com

This compound: Applications in Organic Synthesis, Material Science, Agrochemical, and Specialty Chemical Production

This compound is a chemical compound with the molecular formula C₃H₅BrO₂. nih.gov It is a colorless to slightly yellow clear liquid known for its reactivity, particularly as an alkylating agent. chemimpex.comontosight.ai This compound serves as a versatile building block and intermediate in various chemical syntheses, contributing to advancements in pharmaceuticals, agrochemicals, and specialty materials. chemimpex.comontosight.aiguidechem.com

Physical and Chemical Properties of this compound

This compound is characterized by specific physical and chemical properties that dictate its handling and reactivity in synthesis.

PropertyValueSource
Molecular FormulaC₃H₅BrO₂ nih.govfishersci.be
Molecular Weight152.98 g/mol or 152.97 g/mol or 152.975 g·mol⁻¹ nih.govchemimpex.comfishersci.becymitquimica.comwikipedia.orglookchem.com
CAS Number590-97-6 nih.govchemimpex.comguidechem.comfishersci.becymitquimica.comlookchem.comchemicalbook.com
PubChem CID68536 nih.govchemimpex.comguidechem.comfishersci.befishersci.nouni.lu
AppearanceClear colorless to yellow liquid chemimpex.comlookchem.comchemicalbook.com
Boiling Point130-133 °C at 750 mmHg or 154 °C or 130-133 °C/750 mmHg wikipedia.orglookchem.comchemicalbook.com
Density1.616 (Lit.) at 25 °C or 1.56 g/mL at 25 °C (lit.) chemimpex.comlookchem.comchemicalbook.com
Refractive Indexn20/D 1.456 - 1.458 (Lit.) or n20/D 1.447(lit.) chemimpex.comlookchem.comchemicalbook.com
SolubilityMiscible with chloroform; soluble in most organic solvents like dichloromethane (B109758) and ethanol (B145695); sparingly soluble or soluble in water ontosight.aifishersci.bewikipedia.orglookchem.comchemicalbook.com
StorageStore in cool place; Moisture sensitive and hygroscopic; Under Inert Atmosphere fishersci.belookchem.com

Synthesis of Optically Active Cyclohexene Antisepsis Agents

This compound is involved in the preparation of optically active cyclohexene antisepsis agents. guidechem.comfishersci.becymitquimica.comlookchem.comchemicalbook.com Its specific role in this synthesis contributes to the development of specialized antiseptics utilized in the medical field for infection prevention and treatment. lookchem.com

Intermediate in Drug Synthesis and Prodrug Design

This compound serves as a versatile intermediate in the synthesis of various organic compounds, including those relevant to pharmaceutical development. chemimpex.comontosight.aiguidechem.com Its reactivity allows for the introduction of bromomethyl groups into organic molecules, facilitating the synthesis of complex structures crucial in drug discovery and development. chemimpex.com Researchers value its role in creating derivatives that can potentially enhance biological activity or improve the efficacy of existing compounds. chemimpex.com

Development of Brominated Derivatives with Enhanced Biological Activity

While research on brominated derivatives with enhanced biological activity encompasses a range of brominated compounds, this compound can contribute to the synthesis of such compounds or serve as a point of reference for introducing bromomethyl functionalities. For instance, studies on brominated furanone derivatives have shown potent antiproliferative activity, with the inclusion of a bromine atom enhancing cytotoxic activity. redalyc.orgscielo.org.co Similarly, brominated quinoxaline (B1680401) derivatives have demonstrated antibacterial activity. researchgate.net The introduction of bromomethyl groups, potentially through intermediates derived from or related to this compound, is a strategy explored to enhance the biological effectiveness of various molecular scaffolds.

Role in the Synthesis of Specific Pharmaceutical Agents (e.g., Temozolomide (B1682018) Precursors)

Bromomethyl compounds, as a class, are noted as important intermediates in the manufacture of certain anti-cancer medications, including temozolomide. chemicalbull.com While specific details on the direct use of this compound (CID 68536) as a precursor for temozolomide in the provided search results are limited, its classification as a bromomethyl compound and its reported use in pharmaceutical synthesis ontosight.aiguidechem.com suggest a potential, albeit not explicitly detailed in these sources, role in the synthetic routes towards such complex molecules or related analogues.

Use in Biochemical Research: Enzyme Reactions and Protein Modifications

In biochemical research, this compound has been studied for its interaction with biological molecules. Specifically, the interaction of this compound with O(6)-alkylguanine-DNA alkyltransferase, a DNA repair protein, has been investigated in vitro. lookchem.comchemicalbook.com This research application highlights its utility in studying mechanisms related to DNA repair. lookchem.com

Synthesis of Fluorescent Dyes (e.g., Calcein Blue AM)

This compound is utilized in the synthesis of fluorescent dyes, notably Calcein Blue AM. nsf.govresearchgate.netresearchgate.net Calcein Blue AM is a cell-permeable dye used for staining viable cells. Upon entering cells, intracellular esterases cleave the acetoxymethyl (AM) ester group, converting it to the membrane-impermeable fluorescent dye Calcein Blue. This process is fundamental to its application as a viability stain in various biological assays. The synthesis of Calcein blue AM involves the reaction of Calcein blue dicesium salt with this compound. nsf.gov

Applications in Agrochemical and Specialty Chemical Production

This compound is an important intermediate in the production of various brominated compounds used in the development of agrochemicals and specialty chemicals. chemimpex.comontosight.aiguidechem.com Its reactivity allows for the introduction of the bromomethyl group, which is valuable in creating effective pest control agents and other specialized chemical products. chemimpex.com The compound's versatility as an alkylating agent makes it a favored choice for chemists innovating in these fields. chemimpex.comontosight.ai

Role in Polymer Chemistry and Materials Science

In polymer chemistry, this compound acts as a reactive monomer in the production of specialty polymers, contributing to materials with unique properties suitable for applications such as coatings and adhesives. chemimpex.com It is also used as a general alkylating agent in polymer synthesis.

Reactive Monomer in Specialty Polymer Production

This compound can function as a reactive monomer or intermediate in the creation of specialty polymers. Its structure, containing a reactive bromine atom and an ester group, allows it to be incorporated into polymer chains or used to functionalize existing polymers. The reactivity of the bromomethyl group facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups onto a polymer backbone. chemicalbull.comsmolecule.com This post-polymerization modification is a powerful tool for creating diverse functional materials. researchgate.net

While the direct polymerization of this compound itself as a primary monomer is less commonly discussed in the provided results compared to its use in modifying polymers or as an initiator/intermediate, related bromoalkyl acrylates like bromoethyl acrylate (B77674) have been successfully polymerized using controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. researchgate.net This suggests the potential for similar approaches with this compound derivatives to create polymers with precise molecular weights and architectures, which can then be further functionalized. researchgate.net

Preparation of Poly(bromomethyl styrene) and Functionalized Polymers

Bromomethyl compounds, including potentially derivatives related to this compound, are utilized in materials science to prepare polymers such as poly(bromomethyl styrene). chemicalbull.com Poly(bromomethyl styrene) is a significant example where the bromomethyl groups along the polymer chain can be subjected to further chemical transformations, particularly nucleophilic substitution reactions, to introduce a variety of functional groups. chemicalbull.com These modified polymers find applications in areas like electronic devices, adhesives, and coatings. chemicalbull.com

The synthesis of functionalized polymers often involves incorporating reactive groups, like bromomethyl groups, into the polymer structure either during polymerization using a functional monomer or initiator, or through post-polymerization modification of a precursor polymer. researchgate.netcmu.edu The presence of the bromine atom in this compound makes it a valuable precursor for introducing such reactive sites into polymers. chemimpex.comchemicalbull.com

For instance, atom transfer radical polymerization (ATRP) is a controlled polymerization technique that can yield polymers with halogen end-groups, which can then be transformed into other functionalities using nucleophilic substitution reactions. cmu.edu While the provided text does not explicitly detail the synthesis of poly(bromomethyl styrene) directly from this compound as a monomer, it highlights the importance of bromomethyl groups in creating polymers amenable to post-functionalization for diverse applications. chemicalbull.com The ability to displace the bromine end groups in polymers with other functionalities, such as acetate groups, via nucleophilic substitution has been demonstrated. cmu.edu

The preparation of functionalized polymers through the modification of bromomethyl-containing precursors allows for tailoring the polymer's properties for specific applications. chemicalbull.comresearchgate.net This functionalization can lead to polymers with enhanced biological activity or improved efficacy in various contexts. chemimpex.com

Environmental Fate and Degradation Studies

Environmental Persistence and Biodegradation

Environmental persistence refers to the length of time a substance remains in the environment before being degraded or otherwise removed. Biodegradation, the breakdown of substances by microorganisms, is a key process influencing persistence.

Atmospheric Degradation via Hydroxyl Radicals

Organic compounds in the atmosphere are primarily degraded by reactions with photochemically produced hydroxyl radicals (•OH). The hydroxyl radical is a highly reactive species often referred to as the "detergent of the atmosphere" due to its ability to oxidize most chemicals found in the troposphere. harvard.edu Reactions with OH radicals are a dominant removal pathway for many industrial chemicals in the troposphere. copernicus.org

While specific experimental data for the reaction rate of bromomethyl acetate (B1210297) with hydroxyl radicals was not directly found, studies on similar halogenated esters, such as methyl bromoacetate (B1195939) and ethyl bromoacetate, provide insight into the likely atmospheric fate of bromomethyl acetate. The estimated rate constant for the vapor-phase reaction of methyl bromoacetate with hydroxyl radicals at 25 °C is 2.2 × 10⁻¹³ cm³/molecule-sec, calculated using a structure estimation method. echemi.comnih.gov This rate constant corresponds to an atmospheric half-life of approximately 74 days at a typical atmospheric hydroxyl radical concentration of 5 × 10⁵ molecules per cubic centimeter. echemi.comnih.gov Similarly, the estimated half-life for the reaction of ethyl bromoacetate with hydroxyl radicals in air is about 14 days, based on a rate constant of 1.2 × 10⁻¹² cm³/molecule-sec at 25 °C. nih.gov

Based on these analogues, this compound is also expected to undergo atmospheric degradation primarily through reaction with hydroxyl radicals. The rate of this reaction and the resulting atmospheric half-life would depend on the specific structure and atmospheric conditions, but it is likely to be a significant removal mechanism in the gas phase.

Impact of Acetate on Biodegradation of Pharmaceuticals

The presence of acetate can influence the biodegradation of other organic compounds, including pharmaceuticals. Studies have shown that acetate can stimulate biodegradation pathways in microbial communities. For instance, in bioelectrochemical systems, limited acetate (0.1 g/L) enhanced the removal efficiency of tetracycline, attributed to the stimulation of putative tetracycline-degrading bacteria and the stability of the Geobacter population. bohrium.com Acetate is also a key intermediate, especially during syntrophic hydrocarbon biodegradation under anaerobic conditions. frontiersin.org

Challenges in Biodegradation of Halogenated Compounds

Halogenated organic compounds, including brominated substances like this compound, often pose challenges for biodegradation due to the presence of the halogen atom. nih.govnih.gov The carbon-halogen bond can be resistant to microbial breakdown. scirp.org Many environmentally important xenobiotics are halogenated and can be recalcitrant to biodegradation, although microorganisms have evolved various mechanisms for their catabolism. nih.govnih.gov

Microorganisms can remove halogens from organic compounds through dehalogenation reactions, which can occur via oxidation, reduction, or hydrolysis. erwiki.net Reductive dehalogenation, where a halogen is removed by a reductive reaction, is an important process for the biodegradation of halogenated organic compounds, particularly under anaerobic conditions. erwiki.netmdpi.com However, many halogenated compounds are reported as strong inhibitors of methanogenesis, and microorganisms may have limited pathways for their complete mineralization. mdpi.com The difficulty in degrading halogenated phenols, for example, increases with increasing concentration and diversity of the compounds present. mdpi.com

The presence of the bromine atom in this compound contributes to its recalcitrance compared to non-halogenated acetates. The biodegradation of this compound would likely involve dehalogenation as a key step, and the efficiency of this process would depend on the microbial community present and the environmental conditions.

Environmental Monitoring and Detection Methodologies

Monitoring the presence and concentration of this compound in the environment requires specific analytical methodologies. The detection of organic pollutants in various environmental media (water, soil, air) is typically carried out using techniques such as gas chromatography (GC) and liquid chromatography (LC), often coupled with sensitive detectors like mass spectrometry (MS). mdpi.com

While specific methods for the environmental monitoring of this compound were not detailed in the search results, general approaches for detecting similar compounds, such as halogenated organic compounds and bromoacetates, can be considered. For example, methods for the analysis of haloacetic acids and bromate (B103136) in drinking water utilize ion chromatography coupled with electrospray mass spectrometry (IC-MS). thermofisher.com Gas chromatography coupled with atomic emission and mass spectral analysis has been described for the analysis of ethyl bromoacetate in air. nih.gov

The development of sensitive and selective analytical methods is crucial for assessing the environmental distribution, persistence, and potential exposure risks associated with this compound. These methods would likely involve sample collection from the relevant environmental compartment, followed by extraction, clean-up, and analysis using chromatographic and spectrometric techniques.

Q & A

Basic: What are the standard laboratory methods for synthesizing bromomethyl acetate, and how is purity validated?

This compound is typically synthesized via acetyl chloride/bromine substitution or bromination of methyl acetate derivatives . For example, reacting 3-hydroxybenzyl bromide with acetyl chloride in dichloromethane (DCM) using triethylamine as a base yields this compound after extraction and drying . Purity is validated via gas chromatography (GC) (≥95% purity threshold) and infrared (IR) spectroscopy to confirm ester and C-Br bond signatures (e.g., C=O stretch at ~1740 cm⁻¹, C-Br at ~600 cm⁻¹) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

This compound is flammable (Flash Point: 57°C) and a skin/eye irritant (H315, H319) . Key protocols include:

  • Storage at 2–8°C in flame-resistant cabinets .
  • Use of nitrile gloves , goggles , and fume hoods during synthesis .
  • Avoidance of open flames due to flammable vapors (H226) .
    Neutralization of spills with sodium bicarbonate and disposal via halogenated waste streams are recommended.

Basic: How is this compound purified post-synthesis, and what solvents are optimal?

Post-reaction, this compound is purified via distillation (BP: 130–133°C at 750 mmHg) or column chromatography using hexane/ethyl acetate (e.g., 90:10 v/v) . Residual acetic acid is removed by washing with cold sodium bicarbonate solution , followed by drying over anhydrous MgSO₄ .

Advanced: How does this compound participate in nucleophilic substitution reactions, and what mechanistic contradictions exist?

This compound undergoes SN2 reactions due to its primary alkyl bromide structure. For example, in synthesizing tetrahydrofuran-2-ones, it acts as an electrophile for nucleophilic attack by oxygen atoms . However, competing SN1 pathways are observed in polar solvents (e.g., hydrolysis in aqueous acetonitrile), where carbocation intermediates form . Computational studies (e.g., ROMO62x/def2tzvp level) suggest that steric effects and solvent polarity dictate the dominant mechanism .

Advanced: What role does this compound play in multicomponent reactions for heterocyclic synthesis?

In halocyclization reactions , this compound serves as a bridging electrophile . For instance, in synthesizing 5-(bromomethyl)dihydroisoxazoles, it facilitates cyclization via dual-anchoring activation (ICDA), enabling regioselective C-Br bond formation . This method achieves ≥46% yields in anhydrous MeCN with triethylamine .

Advanced: Which analytical techniques resolve structural ambiguities in this compound derivatives?

  • ¹H/¹³C NMR : Distinct peaks for acetoxy (δ ~2.1 ppm, CH₃) and bromomethyl (δ ~3.5–4.0 ppm, CH₂Br) groups .
  • Mass Spectrometry : Exact mass (152.98 g/mol) with fragmentation patterns confirming ester cleavage .
  • X-ray Crystallography : Used for resolving stereochemistry in bicyclic derivatives (e.g., 6-(bromomethyl)tetrahydro-2H-pyran-2-one) .

Advanced: How do computational models explain this compound’s reactivity in radical pathways?

Theoretical studies reveal that this compound participates in radical chain reactions via halogen atom transfer . For example, in reactions with trityl radicals, bromine abstraction (ΔG‡ = 12.9 kcal/mol) competes with oligomerization, favoring product formation over side reactions when C-Br bond strength is optimized .

Advanced: How do contradictory data on hydrolysis rates inform experimental design?

Conflicting reports on hydrolysis rates (SN1 vs. SN2 dominance) highlight the need for solvent-controlled conditions . For example, in 70% aqueous acetone, SN2 prevails (k = 0.05 min⁻¹), while in DMSO, carbocation intermediates form, accelerating SN1 pathways . Researchers must adjust solvent polarity and temperature to align with target mechanisms.

Advanced: What stability challenges arise when using this compound in prolonged reactions?

This compound degrades under prolonged heating (>60°C) via elimination reactions , forming acetic acid and methyl bromide. Stability is enhanced by:

  • Low-temperature storage (2–8°C) .
  • Inert atmospheres (N₂/Ar) during reactions .
  • Avoiding protic solvents that accelerate hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.